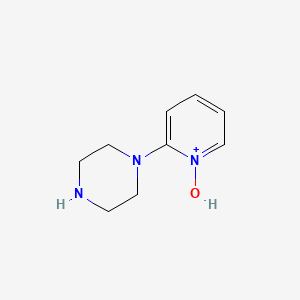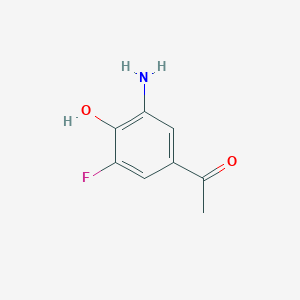
3-(3-Fluorophenyl)-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluorophenyl)-4-methylaniline is an organic compound with the molecular formula C13H12FN It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the meta position and a methyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-4-methylaniline typically involves the nitration of 3-fluorotoluene followed by reduction. The nitration process introduces a nitro group to the aromatic ring, which is then reduced to an amine group. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid at low temperatures. The reduction step can be carried out using catalytic hydrogenation or chemical reduction with agents such as iron powder and hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
3-(3-Fluorophenyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH2-, OH-) can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3-(3-Fluorophenyl)-4-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(3-Fluorophenyl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methyl group can influence its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
3-Fluoroaniline: Lacks the methyl group, which can affect its reactivity and applications.
4-Methylaniline: Lacks the fluorine atom, which can influence its biological activity and chemical properties.
3-(4-Fluorophenyl)-4-methylaniline: A positional isomer with different substitution patterns, leading to variations in its chemical behavior and applications.
Uniqueness
3-(3-Fluorophenyl)-4-methylaniline is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring. This unique substitution pattern can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
3-(3-fluorophenyl)-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-5-6-12(15)8-13(9)10-3-2-4-11(14)7-10/h2-8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMFKRJGHZFWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)propoxy]benzoicacid](/img/structure/B7847746.png)

![1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7847763.png)



![5-chloro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B7847784.png)



![2-[3-(3-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B7847814.png)
